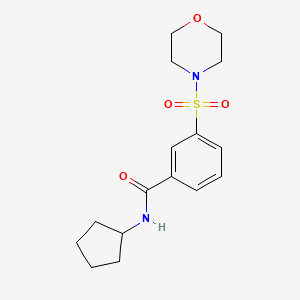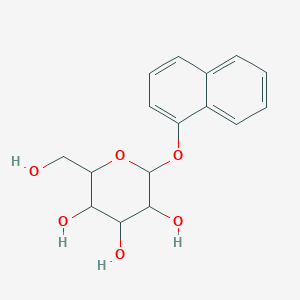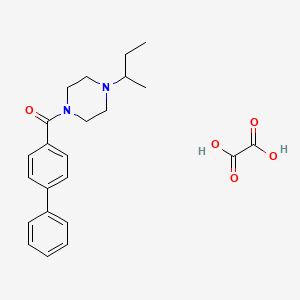![molecular formula C17H17N3O4 B5092161 ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate, also known as EPPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. EPPB belongs to the class of benzoylphenylurea compounds and has been found to have significant biological activity.
Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The compound ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate is a derivative of indole, which is a core structure in many pharmacologically active molecules. Indole derivatives are known for their wide range of biological activities, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This makes the compound a valuable candidate for the development of new drugs with potential therapeutic applications.
Antiviral Research
Indole derivatives have shown significant promise as antiviral agents. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . Ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate, with its indole core, could be synthesized into derivatives that may serve as potent antiviral medications.
Cancer Therapy
The indole nucleus is a common feature in many synthetic drug molecules used in cancer therapy. The ability of indole derivatives to bind with high affinity to multiple receptors makes them suitable for developing new anticancer agents . Research into the modification of ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate could lead to the discovery of novel oncological treatments.
Neurodegenerative Disease Treatment
Compounds with anticholinesterase activity, like some indole derivatives, are used in the treatment of neurodegenerative diseases such as Alzheimer’s . The structural flexibility of ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate allows for the synthesis of derivatives that could inhibit cholinesterase, potentially offering new avenues for treating these conditions.
Anti-inflammatory and Analgesic Applications
Indole derivatives are also known for their anti-inflammatory properties, which can be harnessed in the development of anti-inflammatory and analgesic drugs . Ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate could be modified to enhance these properties, leading to new treatments for chronic pain and inflammation.
Antimicrobial and Antitubercular Agents
The antimicrobial and antitubercular activities of indole derivatives make them candidates for the development of new antibiotics . Given the rising concern over antibiotic resistance, there is a significant need for novel compounds like ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate to be explored for their efficacy against resistant strains of bacteria and tuberculosis.
Antioxidant Research
Indole derivatives have been recognized for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress . Ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate could be investigated for its potential as an antioxidant, contributing to the prevention of diseases caused by oxidative damage.
Diabetes Management
The antidiabetic activity of indole derivatives presents an opportunity to develop new treatments for diabetes . By synthesizing specific derivatives of ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate, researchers could create new medications that help manage blood sugar levels in diabetic patients.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been shown to exhibit anti-cancer activities against human liver cancer (hepg2) and human breast cancer (mcf-7) cell lines .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits the growth of cancer cells .
Biochemical Pathways
Given its anti-cancer activity, it’s likely that the compound interferes with the pathways involved in cell proliferation and survival .
Result of Action
The result of the action of ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate is the inhibition of cancer cell growth . In particular, similar compounds have shown significant cytotoxicity against human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines .
Propiedades
IUPAC Name |
ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-24-17(23)12-6-8-13(9-7-12)20-16(22)15(21)19-11-14-5-3-4-10-18-14/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLNDIASNQDPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5092078.png)
![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092090.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)

![3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)

![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)